molecular formula C22H28N2O3 B14527134 Strychnofendlerine CAS No. 62278-92-6

Strychnofendlerine

Cat. No.: B14527134
CAS No.: 62278-92-6
M. Wt: 368.5 g/mol
InChI Key: FMZMLKGLGADCPQ-UHFFFAOYSA-N
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Preparation Methods

it is known that the compound can be isolated from the leaf material of Strychnos scheffleri through phytochemical extraction methods . Industrial production methods for strychnofendlerine have not been established, and its synthesis remains primarily within the realm of academic research.

Chemical Reactions Analysis

Strychnofendlerine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Strychnofendlerine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a precursor for the synthesis of other complex molecules. In biology, this compound is investigated for its potential pharmacological effects, including its interactions with various biological targets. In medicine, it is explored for its potential therapeutic applications, although its use is still in the experimental stages .

Mechanism of Action

The mechanism of action of strychnofendlerine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar alkaloids, such as strychnine, act as antagonists of glycine and acetylcholine receptors . This compound may exert its effects through similar pathways, affecting neurotransmission and muscle contraction.

Comparison with Similar Compounds

Strychnofendlerine is structurally related to other alkaloids found in Strychnos species, such as strychnobrasiline, O-methyl Na-acetylstrychnosplendine, and Na-acetylstrychnosplendine . These compounds share similar dihydroindole structures but differ in their specific functional groups and molecular configurations. This compound’s uniqueness lies in its specific arrangement of atoms and its distinct pharmacological properties.

Properties

CAS No.

62278-92-6

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

8-acetyl-13,16-dimethyl-12-oxa-8,16-diazapentacyclo[8.8.3.01,9.02,7.014,21]henicosa-2,4,6-trien-19-one

InChI

InChI=1S/C22H28N2O3/c1-13-16-11-23(3)9-8-22-18-6-4-5-7-19(18)24(14(2)25)21(22)17(12-27-13)15(16)10-20(22)26/h4-7,13,15-17,21H,8-12H2,1-3H3

InChI Key

FMZMLKGLGADCPQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2CN(CCC34C(C(C2CC3=O)CO1)N(C5=CC=CC=C45)C(=O)C)C

Origin of Product

United States

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